1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,25,33(37),34-heptaene
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Overview
Description
Cyclostellettamine derivatives are a class of alkaloids isolated from marine sponges, particularly from the genus Pachychalina . These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antimycobacterial, and anticancer properties . The unique structure of cyclostellettamine derivatives, characterized by dimeric alkylpyridinium moieties, contributes to their potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclostellettamine derivatives can be synthesized through a series of chemical reactions involving the formation of pyridinium rings and subsequent alkylation . The synthetic routes typically involve the following steps:
Formation of Pyridinium Rings: The initial step involves the synthesis of pyridinium rings through cyclization reactions.
Industrial Production Methods
While the industrial production methods for cyclostellettamine derivatives are not extensively documented, the synthesis generally follows the same principles as laboratory-scale synthesis. The scalability of the process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclostellettamine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium moieties to piperidine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the pyridinium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridinium compounds .
Scientific Research Applications
Cyclostellettamine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyclostellettamine derivatives involves the interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death . The dimeric alkylpyridinium structure is crucial for their activity, as it allows for effective binding to membrane components . Additionally, these compounds may inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Cyclostellettamine derivatives can be compared with other similar compounds, such as halitoxins and aaptamines . While all these compounds exhibit antimicrobial properties, cyclostellettamine derivatives are unique due to their dimeric structure and specific mechanism of action . Halitoxins, for example, are oligomeric and polymeric alkylpyridinium compounds with broader biological activities . Aaptamines, on the other hand, are known for their anticancer properties but have different structural features compared to cyclostellettamine derivatives .
List of Similar Compounds
- Halitoxins
- Aaptamines
- Ingenamines
Properties
Molecular Formula |
C36H58N2+2 |
---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
1,18-diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,25,33(37),34-heptaene |
InChI |
InChI=1S/C36H58N2/c1-2-5-9-13-17-21-29-37-31-24-28-36(34-37)26-20-16-12-8-4-6-10-14-18-22-30-38-32-23-27-35(33-38)25-19-15-11-7-3-1/h1-2,23-24,27-28,31-34H,3-22,25-26,29-30H2/q+2 |
InChI Key |
SYXOAOJXWNCUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC[N+]2=CC=CC(=C2)CCCCCCC=CCCCCCC[N+]3=CC=CC(=C3)CCCCC1 |
Origin of Product |
United States |
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